Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate

Catalog No.
S992751
CAS No.
883984-95-0
M.F
C19H18ClN3O4
M. Wt
387.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperid...

CAS Number

883984-95-0

Product Name

Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate

IUPAC Name

benzyl 7-chloro-2-oxospiro[1H-pyrido[2,3-d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate

Molecular Formula

C19H18ClN3O4

Molecular Weight

387.8 g/mol

InChI

InChI=1S/C19H18ClN3O4/c20-15-7-6-14-16(21-15)22-17(24)27-19(14)8-10-23(11-9-19)18(25)26-12-13-4-2-1-3-5-13/h1-7H,8-12H2,(H,21,22,24)

InChI Key

BTFWVGMXDFRSMY-UHFFFAOYSA-N

SMILES

C1CN(CCC12C3=C(NC(=O)O2)N=C(C=C3)Cl)C(=O)OCC4=CC=CC=C4

Canonical SMILES

C1CN(CCC12C3=C(NC(=O)O2)N=C(C=C3)Cl)C(=O)OCC4=CC=CC=C4

Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate has the molecular formula C19H18ClN3O4 and a molecular weight of approximately 373.82 g/mol. The compound features a spiro structure that combines elements of piperidine and pyrido[2,3-d][1,3]oxazine, contributing to its unique chemical properties and potential reactivity. The presence of a chloro group and a carbonyl moiety enhances its biological activity and interaction potential with various biological targets .

Typical for carbonyl-containing compounds:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Elimination Reactions: Under certain conditions, the compound can lose small molecules (like HCl) to form more complex structures or rearrangements.
  • Substitution Reactions: The chloro substituent can be replaced by nucleophiles in substitution reactions, allowing for the modification of the compound's structure.

Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate exhibits promising biological activities:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens.
  • Anticancer Potential: The unique structure may interact with cellular pathways involved in cancer progression, indicating potential as an anticancer agent.
  • CNS Activity: Given its piperidine core, there is potential for neuroactivity, warranting further investigation into its effects on the central nervous system.

The synthesis of Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate typically involves multi-step synthetic routes. Common methods include:

  • Condensation Reactions: Combining appropriate piperidine derivatives with pyrido compounds under specific conditions to form the spiro structure.
  • Functional Group Modifications: Introducing the chloro and carboxylate groups through halogenation and esterification processes.

These methods require careful control of reaction conditions to ensure high yields and purity of the final product.

Interaction studies are crucial for understanding how Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate interacts with biological macromolecules:

  • Protein Binding Studies: Evaluating how well the compound binds to proteins can provide insights into its mechanism of action and therapeutic potential.
  • Enzyme Inhibition Assays: Investigating whether the compound inhibits specific enzymes can reveal its utility as a drug candidate.

Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Attributes
7-ChloropiperidineContains a piperidine ringSimpler structure without spiro configuration
Pyrido[2,3-d][1,3]oxazine derivativesRelated oxazine structureLacks the carboxylate group
Benzyl derivativesSimilar benzyl groupVaries in functional groups affecting activity

This comparison highlights the unique spiro structure and combination of functional groups present in Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate that may contribute to its distinct biological activities and applications.

XLogP3

3

Dates

Modify: 2023-08-16

Explore Compound Types